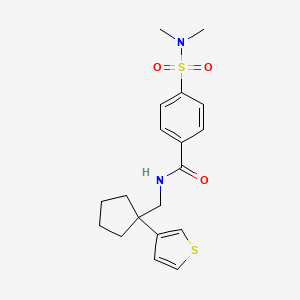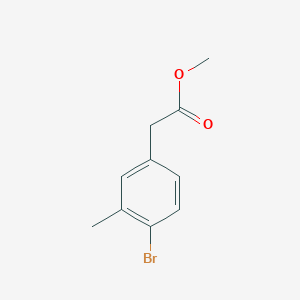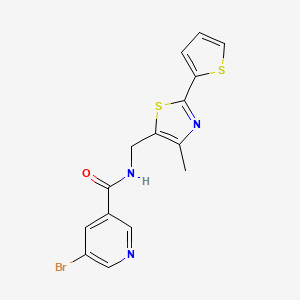
5-bromo-N-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)nicotinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "5-bromo-N-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)nicotinamide" is a complex organic molecule that appears to be related to various research areas, including crystallography, enzymology, and medicinal chemistry. While the exact compound is not directly studied in the provided papers, there are several related compounds that offer insights into the potential properties and applications of the compound .
Synthesis Analysis
The synthesis of related compounds often involves multi-step reactions that include the formation of heterocyclic structures, as seen in the synthesis of triazol derivatives and thiazolidinones . These processes typically require specific reagents and conditions to achieve the desired product. For example, the synthesis of 4H-1,2,4-triazol derivatives was carried out by reacting 1,3,4-oxadiazole with primary amines . Similarly, thiazolidinones were synthesized from 2-chloropyridine-3-carboxylic acid and 2-amino-6-methyl-benzothiazole . These methods could potentially be adapted for the synthesis of the compound , considering the structural similarities.
Molecular Structure Analysis
The molecular structure of related compounds has been analyzed using various spectroscopic techniques, including NMR and IR spectroscopy . Crystallographic studies have also been conducted to determine the conformation and intermolecular interactions within the crystal lattice . For instance, the crystal structure of a related imidazo thiadiazole molecule revealed specific dihedral angles and intermolecular contacts such as Br…N and S…O interactions . These findings provide a foundation for predicting the molecular conformation and potential intermolecular interactions of "this compound".
Chemical Reactions Analysis
The chemical reactivity of related compounds can be inferred from their functional groups and the presence of reactive sites. For example, the bromo and nitro groups in the imidazo thiadiazole compound and the chloro and fluoro substituents in the nicotinamide derivatives suggest that these molecules could undergo further chemical transformations, such as nucleophilic substitution or coupling reactions. The presence of a bromo substituent in the compound of interest implies similar reactivity, which could be utilized in further synthetic modifications.
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds are often determined by their molecular structure. For instance, the planarity of the molecules and the presence of halogen substituents can influence their crystalline properties and intermolecular interactions . The antimicrobial activities of some compounds also suggest that the compound may possess biological activity, given the structural resemblance. The electronic properties and charge distribution within the molecule can be analyzed using quantum chemical methods, as demonstrated in the study of imidazo thiadiazole .
Aplicaciones Científicas De Investigación
Antimicrobial Activity
The synthesis and biological evaluation of nicotinamide derivatives, such as 4-Thiazolidinones of Nicotinic Acid, have demonstrated significant antimicrobial activity against a range of bacteria and fungi. These compounds, prepared from 2-chloropyridine-3-carboxylic acid and 2-amino-6-methyl-benzothiazole, show promise as potential antimicrobial agents, with some displaying comparable efficacy to standard drugs (Patel & Shaikh, 2010).
Fungicidal Activity
Research into N-(thiophen-2-yl) nicotinamide derivatives has uncovered their potent fungicidal properties, especially against cucumber downy mildew. Certain derivatives exhibited higher activity than commercial fungicides, marking them as significant lead compounds for further development and optimization (Wu et al., 2022).
Photodynamic Therapy for Cancer
A study on zinc phthalocyanine derivatives substituted with benzenesulfonamide groups containing Schiff base has shown that these compounds possess remarkable properties for photodynamic therapy (PDT). Their high singlet oxygen quantum yield and good fluorescence properties make them excellent candidates for Type II photosensitizers in cancer treatment, highlighting the potential of nicotinamide derivatives in medical applications (Pişkin, Canpolat, & Öztürk, 2020).
Antiprotozoal Activity
Nicotinamide derivatives have also been explored for their antiprotozoal activity, with compounds showing potent in vitro and in vivo efficacy against Trypanosoma b.rhodesiense and Plasmodium falciparum. Such studies underscore the potential of nicotinamide-based compounds in treating protozoal infections, offering a pathway to new therapeutic agents (Ismail et al., 2003).
Propiedades
IUPAC Name |
5-bromo-N-[(4-methyl-2-thiophen-2-yl-1,3-thiazol-5-yl)methyl]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12BrN3OS2/c1-9-13(22-15(19-9)12-3-2-4-21-12)8-18-14(20)10-5-11(16)7-17-6-10/h2-7H,8H2,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPKZORFFBLEIIF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=CS2)CNC(=O)C3=CC(=CN=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12BrN3OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[2-(2,6-Dimethylphenyl)pyrazol-3-yl]ethanone](/img/structure/B2527000.png)
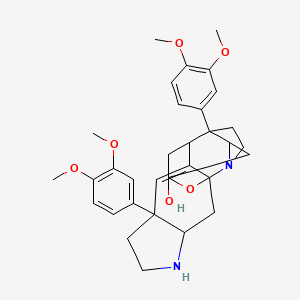

![1-methyl-7-((naphthalen-2-yloxy)methyl)-6,7-dihydrooxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2527004.png)
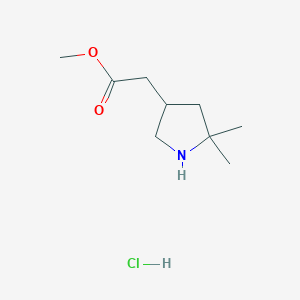

![6-Nitroimidazo[1,2-a]pyridine-2-carboxylic acid ethyl ester hydrobromide](/img/structure/B2527007.png)

![(E)-N-(3-ethyl-6-methylbenzo[d]thiazol-2(3H)-ylidene)pivalamide](/img/structure/B2527010.png)

![N-[[2-(Imidazol-1-ylmethyl)phenyl]methyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2527014.png)
